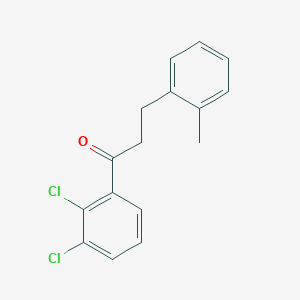

2',3'-Dichloro-3-(2-methylphenyl)propiophenone

CAS No.: 898789-93-0

Cat. No.: VC2483918

Molecular Formula: C16H14Cl2O

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898789-93-0 |

|---|---|

| Molecular Formula | C16H14Cl2O |

| Molecular Weight | 293.2 g/mol |

| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3 |

| Standard InChI Key | FQPULZHOPBINOH-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Introduction

2',3'-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula CHClO. It is characterized by the presence of two chlorine atoms at the 2' and 3' positions of the phenyl group, along with a 2-methylphenyl substituent at the 3-position of the propiophenone structure. This compound has garnered attention for its potential biological activities and applications in various scientific fields.

Synthesis

The synthesis of 2',3'-dichloro-3-(2-methylphenyl)propiophenone typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed, similar aryl ketones are often synthesized through condensation reactions involving appropriate precursors.

Pharmacology

-

Antiviral Activity: This compound has been explored for its potential as an antiviral agent, with studies indicating that certain derivatives exhibit inhibitory activity against influenza A and Coxsackie B4 virus.

-

Drug Design: It is used to create pharmacophores for targeting specific biological pathways, enhancing drug-receptor interactions.

Organic Chemistry

-

Intermediate in Synthesis: It serves as a key intermediate in the synthesis of indole derivatives, which are crucial in medicinal chemistry due to their biological activity.

Biochemistry

-

Enzyme Inhibition: The biochemical properties of this compound allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Material Science

-

Advanced Materials: It is investigated for its properties in the development of advanced materials with specific functionalities, such as polymers and coatings.

Biological Activities

-

Anticancer Properties: Derivatives of this compound may possess anticancer properties, making them valuable for cancer treatment research.

-

Neuroprotective Effects: Certain derivatives are investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Environmental Applications

-

Pollutant Degradation: The compound’s reactivity is exploited in studies focusing on the degradation of environmental pollutants, serving as a model compound to understand the kinetics and mechanisms of pollutant degradation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',3'-Dichloro-3-(4-methylphenyl)propiophenone | CHClO | Substituent at para position instead of meta |

| 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | CHClO | Different carbon chain length |

| 4-Chloro-3-(2-methylphenyl)propiophenone | CHClO | Only one chlorine atom present |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume